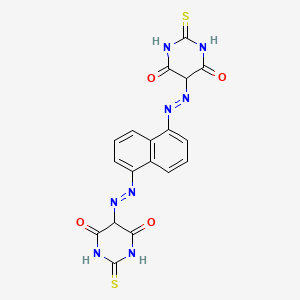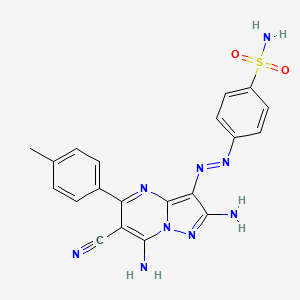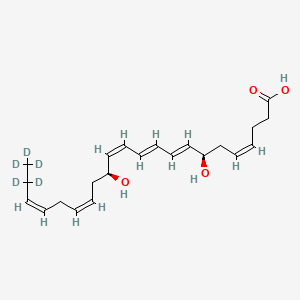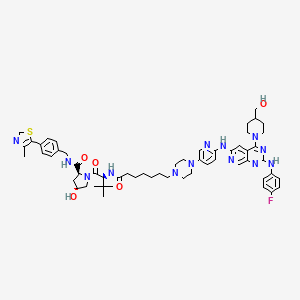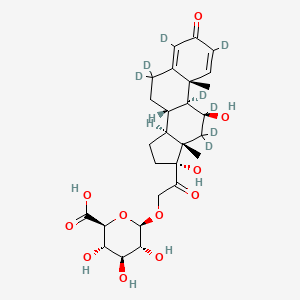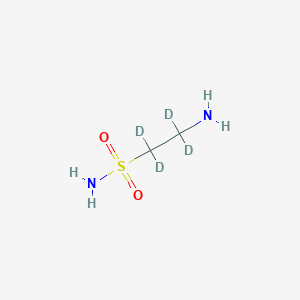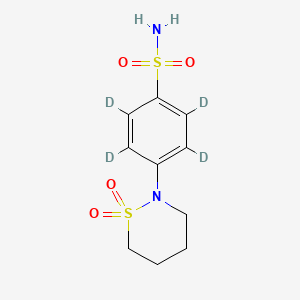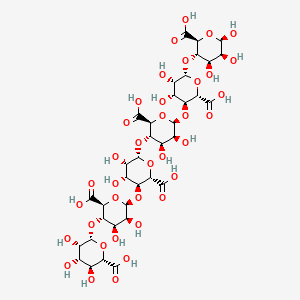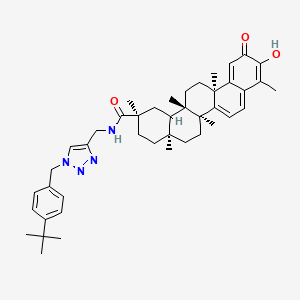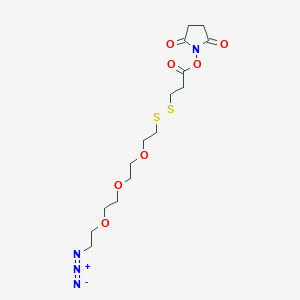
Azido-PEG3-SS-NHS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG3-SS-NHS is a cleavable polyethylene glycol linker used in the synthesis of antibody-drug conjugates. It contains an azide group, a cleavable disulfide bond, and an N-hydroxysuccinimide ester. This compound is primarily employed in click chemistry and bioconjugation applications due to its ability to form stable triazole linkages with alkyne-containing molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG3-SS-NHS is synthesized through a multi-step process involving the functionalization of polyethylene glycol with azide and N-hydroxysuccinimide ester groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated with a suitable reagent to introduce reactive groups.
Introduction of Azide Group: The activated polyethylene glycol is reacted with sodium azide to introduce the azide group.
Formation of Disulfide Bond: The azide-functionalized polyethylene glycol is then reacted with a disulfide-containing compound to introduce the cleavable disulfide bond.
N-Hydroxysuccinimide Ester Formation: Finally, the compound is reacted with N-hydroxysuccinimide to form the N-hydroxysuccinimide ester
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation.
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG3-SS-NHS undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of this compound and an alkyne-containing molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and an alkyne-containing molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires a strained alkyne-containing molecule such as DBCO or BCN
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are used in various bioconjugation and click chemistry applications .
Applications De Recherche Scientifique
Azido-PEG3-SS-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of advanced materials and nanotechnology .
Mécanisme D'action
Azido-PEG3-SS-NHS exerts its effects through the formation of stable triazole linkages with alkyne-containing molecules. The azide group undergoes cycloaddition reactions with alkynes, resulting in the formation of a triazole ring. The cleavable disulfide bond allows for controlled release of the conjugated molecule under reducing conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG3-NHS Ester: Similar to Azido-PEG3-SS-NHS but lacks the cleavable disulfide bond. .
Azido-PEG4-SS-NHS: Contains an additional polyethylene glycol unit, providing increased solubility and flexibility
Uniqueness
This compound is unique due to its cleavable disulfide bond, which allows for controlled release of the conjugated molecule. This feature makes it particularly useful in the development of antibody-drug conjugates and other targeted drug delivery systems .
Propriétés
Formule moléculaire |
C15H24N4O7S2 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C15H24N4O7S2/c16-18-17-4-5-23-6-7-24-8-9-25-10-12-28-27-11-3-15(22)26-19-13(20)1-2-14(19)21/h1-12H2 |
Clé InChI |
GULGJNLQJQCHEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
